molecular formula C8H13F2NO2 B8738439 Cyclopentanecarboxamide, 3,3-difluoro-N-methoxy-N-methyl-

Cyclopentanecarboxamide, 3,3-difluoro-N-methoxy-N-methyl-

Cat. No. B8738439
M. Wt: 193.19 g/mol
InChI Key: MTPZPVSHHQGWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanecarboxamide, 3,3-difluoro-N-methoxy-N-methyl- is a useful research compound. Its molecular formula is C8H13F2NO2 and its molecular weight is 193.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentanecarboxamide, 3,3-difluoro-N-methoxy-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanecarboxamide, 3,3-difluoro-N-methoxy-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Cyclopentanecarboxamide, 3,3-difluoro-N-methoxy-N-methyl-

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide

InChI

InChI=1S/C8H13F2NO2/c1-11(13-2)7(12)6-3-4-8(9,10)5-6/h6H,3-5H2,1-2H3

InChI Key

MTPZPVSHHQGWRQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CCC(C1)(F)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-methoxy-N-methyl-3-oxocyclopentanecarboxamide (2.43 g, 14.19 mmol) in 30 mL toluene under nitrogen was added deoxo-fluor® (7.05 mL, 38.3 mmol) followed by trifluoroacetic acid (0.219 mL, 2.84 mmol). The reaction was sealed and heated to 40° C. overnight. The reaction mixture was cooled, diluted with Et2O, cooled to 0° C. in an ice bath and quenched slowly with 75 mL 2N NaOH with rapid stirring. The aq. Layer was separated and extracted once with Et2O. The combined organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. Purified by silica gel chromatography (50% EA/hexanes) gave (rac)-3,3-difluoro-N-methoxy-N-methylcyclopentanecarboxamide as a light yellow oil. 1H NMR (400 MHz, CDCl3-d) δ ppm 3.71 (s, 3 H), 3.29-3.43 (m, 1 H), 3.21 (s, 3 H), 2.17-2.54 (m, 3 H), 1.93-2.15 (m, 3 H).
Quantity
2.43 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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30 mL
Type
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Reaction Step One
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0.219 mL
Type
reactant
Reaction Step Two
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Reaction Step Three

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